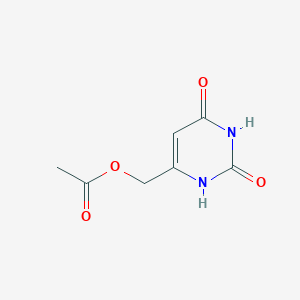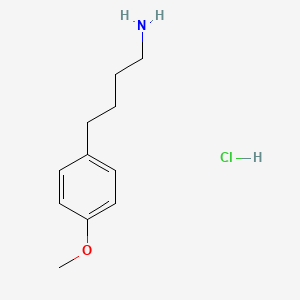
Benzenebutanamine, 4-methoxy-, hydrochloride
Übersicht
Beschreibung
Benzenebutanamine, 4-methoxy-, hydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is also known by other names such as 4-Methoxy-benzenebutanamine hydrochloride . This compound is characterized by the presence of a methoxy group attached to the benzene ring and a butanamine chain, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamine, 4-methoxy-, hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenebutanamine, 4-methoxy-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzenebutanamine, 4-methoxy-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenebutanamine, 4-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Benzenebutanamine, 4-methoxy-, hydrochloride include:
- Phenethylamine, p-methoxy-
- p-Methoxyphenethylamine
- Homoanisylamine
- Tyramine, O-methyl-
- 2-(p-Methoxyphenyl)ethylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methoxy group and a butanamine chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C11H18ClNO |
|---|---|
Molekulargewicht |
215.72 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-13-11-7-5-10(6-8-11)4-2-3-9-12;/h5-8H,2-4,9,12H2,1H3;1H |
InChI-Schlüssel |
DXDYWEJJBBORJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCCCN.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
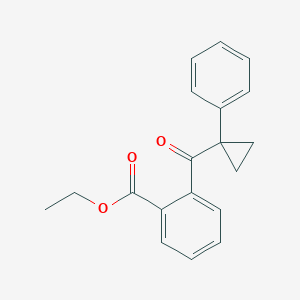
![4-[1-(3-Fluoro-benzyl)-1H-indazol-5-ylamino]-5-methyl-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid ethyl ester](/img/structure/B8589918.png)
![4-Bromo-2'-[2-(1-methyl-2-piperidyl)ethyl]benzanilide](/img/structure/B8589924.png)
![Dimethyl [4-(furan-2-yl)-2-oxobutyl]phosphonate](/img/structure/B8589927.png)
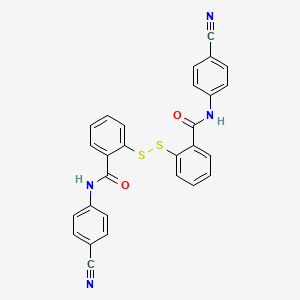
![[2-(3-Fluoro-4-methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B8589949.png)
![[2-(3-Bromophenyl)-5-methyloxazole-4-yl]-acetonitrile](/img/structure/B8589954.png)
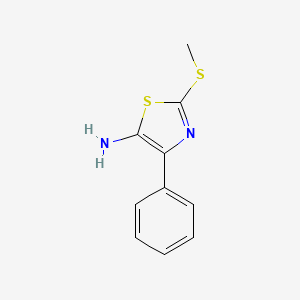
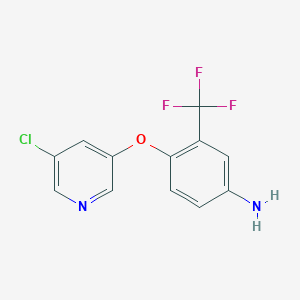
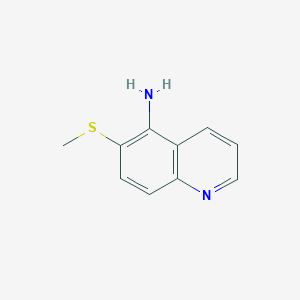
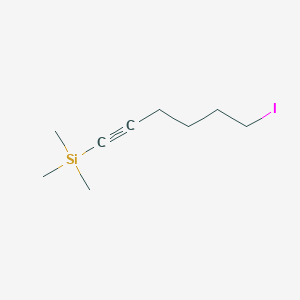
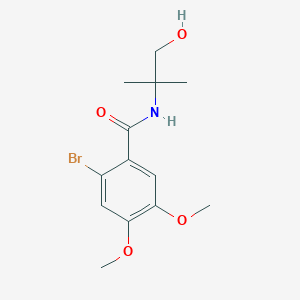
![Silane, trimethyl[[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethynyl]-](/img/structure/B8590000.png)
